REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:14]([O-])=O)[CH:4]=1>CO.[Pd]>[NH2:14][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:11]([O:12][CH3:13])=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8]
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Name
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|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=O)N)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through a Celite pad
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N)C=C(C(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |